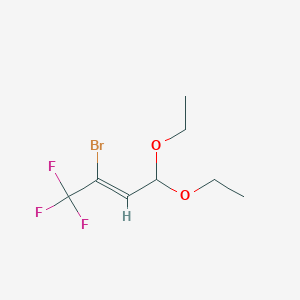

(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene

Description

Overview of (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene in Contemporary Organic Chemistry

The Z-configuration of the double bond in this compound imposes distinct steric and electronic effects that influence its reactivity. The bromine atom at the 2-position serves as a leaving group, enabling nucleophilic substitutions or cross-coupling reactions, while the trifluoromethyl group enhances electrophilicity and metabolic stability in derived compounds. The ethoxy substituents at the 4-position provide steric bulk and potential for further functionalization through hydrolysis or transetherification.

This compound’s utility is exemplified in palladium-catalyzed couplings, where its bromine participates in Suzuki-Miyaura or Heck reactions to introduce trifluoromethylated alkenes into aromatic systems. For instance, analogous bromo-trifluoromethyl alkenes have been used to synthesize bioactive molecules with improved pharmacokinetic profiles due to fluorine’s electronegativity and lipophilicity. The Z-stereochemistry further directs regioselectivity in cycloadditions, as seen in Diels-Alder reactions where the trifluoromethyl group acts as an electron-withdrawing director.

| Key Structural Features | Synthetic Applications |

|---|---|

| Z-configured double bond | Stereoselective cycloadditions |

| Bromine leaving group | Cross-coupling reactions (e.g., Suzuki) |

| Trifluoromethyl group | Enhanced metabolic stability in derivatives |

| Ethoxy substituents | Hydrolysis to carbonyl compounds |

The compound’s molecular weight (~297.09 g/mol) and solubility in polar aprotic solvents like acetonitrile facilitate its use in multistep syntheses. Its stability under acidic conditions, as demonstrated by related tetrafluorobutane derivatives, further supports its role in diverse reaction environments.

Historical Context and Evolution of Trifluoromethylated Alkenes in Research

Trifluoromethylated alkenes emerged as critical intermediates in the late 20th century, driven by the demand for fluorinated pharmaceuticals like fluoxetine and celecoxib. Early methods relied on hazardous fluorinating agents (e.g., SF₄), but the development of safer protocols using trifluoromethyl copper reagents in the 1990s enabled scalable syntheses. The introduction of bromo-trifluoromethyl alkenes, such as this compound, marked a shift toward modular building blocks that simplify access to fluorinated heterocycles.

A pivotal advancement was the discovery that Z-configured alkenes undergo regioselective [2+2] photocycloadditions, a reaction leveraged in natural product synthesis. For example, the Z-isomer of 2-bromo-4-methylpent-2-ene demonstrated superior reactivity in forming cyclobutane derivatives compared to its E-counterpart. This stereochemical preference informed the design of contemporary trifluoromethylated alkenes, where the Z-configuration optimizes both reactivity and product diversity.

Rationale for Academic Investigation of this compound

Academic interest in this compound centers on three underexplored areas:

- Stereoelectronic Effects : The interplay between the Z-configuration and trifluoromethyl group’s electron-withdrawing nature remains poorly understood. Computational studies could elucidate how these features协同影响过渡态几何 in SN2 reactions.

- Sustainable Functionalization : The ethoxy groups offer a platform for green chemistry innovations. Catalytic methods to convert these groups into ketones or acids without harsh reagents would align with industrial sustainability goals.

- Bioactive Molecule Synthesis : The compound’s trifluoromethyl moiety is underrepresented in kinase inhibitor libraries. Its incorporation into pyrazole scaffolds, as seen in abiotic stress-resistant agrochemicals, could yield novel therapeutics.

Properties

IUPAC Name |

(Z)-2-bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h5,7H,3-4H2,1-2H3/b6-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZZCNJCOSATFL-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C=C(C(F)(F)F)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C=C(/C(F)(F)F)\Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene typically involves the following steps:

Wittig Reaction: The initial step involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.

Bromination: The next step involves the selective bromination of the alkene using bromine or a brominating agent such as N-bromosuccinimide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the ethoxy groups can lead to the formation of aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

Substitution: Formation of substituted alkenes or ethers.

Reduction: Formation of alkanes or alcohols.

Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with fluorinated motifs.

Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.

Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its reactive bromine and trifluoromethyl groups.

Mechanism of Action

The mechanism by which (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene exerts its effects involves:

Molecular Targets: The compound can interact with nucleophilic sites on enzymes or proteins, leading to covalent modification.

Pathways Involved: The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in biological molecules.

Comparison with Similar Compounds

Stereoisomers: (Z)- vs. (E)-Isomers

The (E)-isomer of 2-bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene exhibits distinct physicochemical properties due to spatial arrangement. The Z-isomer’s bromine and trifluoromethyl groups lie on the same side, increasing steric hindrance and reducing thermal stability compared to the E-isomer. For example, the Z-isomer may have a slightly higher boiling point (180–182°C vs. 178–180°C) due to dipole interactions .

Halogen-Substituted Analogs

Replacing bromine with chlorine (e.g., 2-chloro-4,4-diethoxy-1,1,1-trifluorobut-2-ene) reduces molecular weight (250.56 vs. 295.12 g/mol) and reactivity. Bromine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions (SN2), whereas chlorine analogs show slower reaction kinetics .

Alkoxy Group Variants

Substituting ethoxy with methoxy groups (e.g., 2-bromo-4,4-dimethoxy-1,1,1-trifluorobut-2-ene) decreases solubility in polar solvents like ethanol due to reduced steric bulk and weaker hydrogen-bonding capacity. Methoxy variants may also exhibit lower thermal stability, as ethoxy groups provide better steric protection against hydrolysis .

Non-Halogenated Derivatives

4,4-Diethoxy-1,1,1-trifluorobut-2-ene (lacking bromine) is less reactive in cross-coupling reactions but serves as a precursor for sulfoximide derivatives. The absence of bromine limits its utility in Suzuki-Miyaura couplings but enhances stability under basic conditions .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Ethanol | Reactivity (SN2) |

|---|---|---|---|---|

| (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene | 295.12 | 180–182 | High | Moderate |

| (E)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene | 295.12 | 178–180 | High | Moderate |

| 2-Chloro-4,4-diethoxy-1,1,1-trifluorobut-2-ene | 250.56 | 165–167 | High | Low |

| 4,4-Diethoxy-1,1,1-trifluorobut-2-ene | 214.18 | 150–152 | Moderate | N/A |

Biological Activity

(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is an organofluorine compound notable for its unique structural features, including a Z-configuration around the double bond. This compound has garnered attention for its potential applications in organic synthesis, medicinal chemistry, and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H12BrF3O2

- CAS Number : 2288032-86-8

The presence of bromine and trifluoromethyl groups enhances the reactivity of this compound, making it a valuable intermediate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through covalent modifications. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to form stable adducts with enzymes and proteins.

Key Mechanisms Include :

- Enzyme Inhibition : The compound can inhibit specific enzymes by covalently modifying active sites.

- Protein-Ligand Interactions : The trifluoromethyl group enhances lipophilicity, facilitating binding to hydrophobic pockets in proteins.

Biological Applications

Research indicates that this compound may be utilized in various biological studies:

- Medicinal Chemistry : As a precursor for synthesizing fluorinated pharmaceuticals. Its unique structure may lead to compounds with enhanced biological activity.

- Enzyme Studies : Employed in studies investigating enzyme inhibition mechanisms and protein interactions.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results demonstrated a significant decrease in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders.

Study 2: Synthesis of Fluorinated Compounds

In another research effort, this compound served as an intermediate in synthesizing novel fluorinated compounds with antimicrobial properties. The synthesized derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| (E)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene | E-isomer | E-isomer configuration affects reactivity. |

| 4,4-Diethoxy-1,1,1-trifluorobutane | No double bond | Lacks double bond; different reactivity profile. |

Q & A

Q. Methodological Design

- NMR Spectroscopy : <sup>19</sup>F NMR is critical for tracking trifluoromethyl group integrity, while <sup>1</sup>H NMR identifies ethoxy and bromine environments (e.g., δ 4.18–4.39 ppm for ethoxy protons) .

- GC-MS/HPLC-MS : Detects low-abundance byproducts (e.g., debrominated species).

- SC-XRD : Resolves stereochemical ambiguities in crystalline intermediates .

How do solvent and catalyst choices influence cross-coupling reactions (e.g., Suzuki-Miyaura) involving the bromine substituent?

Data Contradiction Analysis

Palladium catalysts (e.g., Pd(PPh3)4) in polar aprotic solvents (DMF, THF) typically drive Suzuki couplings. However, competing elimination of ethoxy groups can occur, forming trifluoromethyl alkynes. Studies on similar bromo-trifluoromethyl compounds show that adding Cs2CO3 as a base suppresses elimination by stabilizing the transition state . Contrasting yields (e.g., 60–85%) across studies highlight the need for solvent screening (e.g., DMF vs. toluene) .

What strategies mitigate competing side reactions during amination of the ethoxy groups?

Advanced Research Focus

Amination of ethoxy groups often competes with bromine substitution. Evidence suggests:

- Using bulky amines (e.g., tert-butylamine) to sterically hinder bromine sites.

- Sequential reaction protocols: First bromine substitution (e.g., Suzuki coupling), followed by ethoxy amination under acidic conditions (HCl/EtOH) .

How do isotopic labeling studies (e.g., <sup>13</sup>C, <sup>18</sup>O) elucidate mechanistic pathways in trifluoromethyl group transformations?

Methodological Design

Isotopic tracing (e.g., <sup>18</sup>O-labeled ethoxy groups) can track oxygen transfer during hydrolysis or elimination. For instance, <sup>13</sup>C labeling at the CF3 carbon in analogous compounds confirmed C-F bond retention during nucleophilic attack, ruling out defluorination pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.